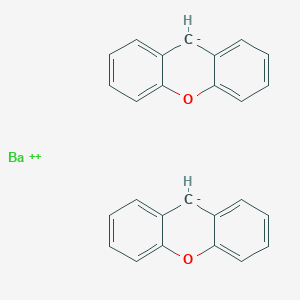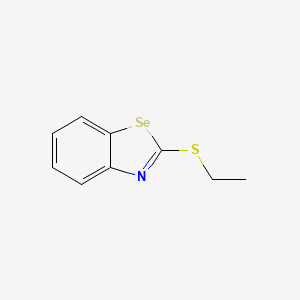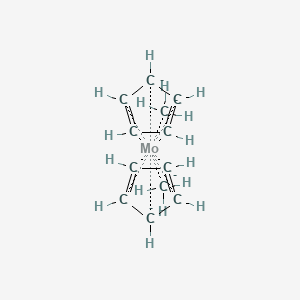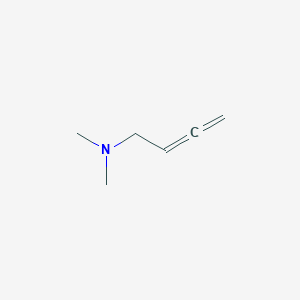![molecular formula C10H21BrO2 B14659996 Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis- CAS No. 40398-10-5](/img/structure/B14659996.png)
Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- is a chemical compound with the molecular formula C10H20Br2O2 It is known for its unique structure, which includes two butane groups linked by a bromoethylidene bis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- typically involves the reaction of butane with a bromoethylidene bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethylidene groups to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- involves its interaction with molecular targets and pathways within a given system. The bromoethylidene bis(oxy) bridge plays a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can be compared with other similar compounds, such as:
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
Butane, 1,1’-[ethylidenebis(oxy)]bis-: This compound also has a similar structure but with different substituents, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
40398-10-5 |
|---|---|
Molecular Formula |
C10H21BrO2 |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
1-(2-bromo-1-butoxyethoxy)butane |
InChI |
InChI=1S/C10H21BrO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
ZQXUVRVIZMXFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


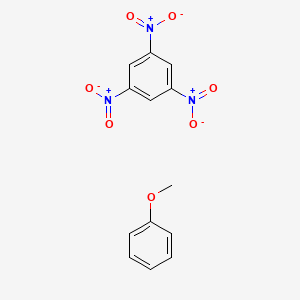
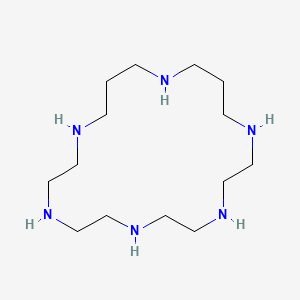
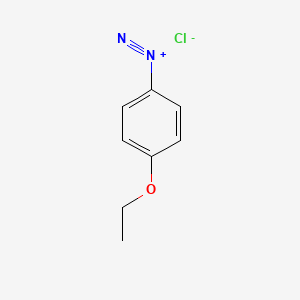
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
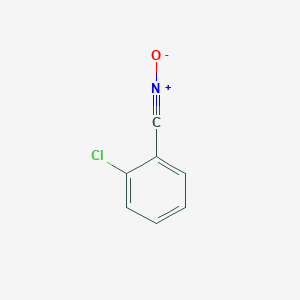
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)

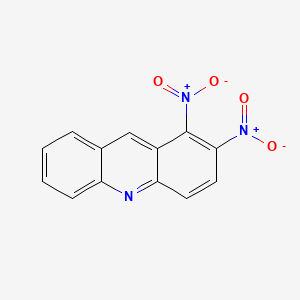
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

